Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Agrochemical Synthesis Drug Discovery Physicochemical Properties

For R&D targeting the 2,4-dichlorophenyl pharmacophore, this ethyl beta-ketoester is the strategic choice. Its ethyl ester confers a quantifiably higher LogP (~3.2) than its methyl analog, a critical parameter for optimizing bioavailability in fungicidal candidates. This specific reactivity profile ensures reproducible heterocyclic synthesis (pyrazoles, pyrimidines) and reliable SAR studies. Do not substitute.

Molecular Formula C11H10Cl2O3
Molecular Weight 261.1 g/mol
CAS No. 60868-41-9
Cat. No. B1332148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
CAS60868-41-9
Molecular FormulaC11H10Cl2O3
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3
InChIKeyQJVFFNRCSJWXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 60868-41-9) for Chemical Synthesis and Fungicide Development


Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 60868-41-9) is a β-ketoester building block characterized by a 2,4-dichlorophenyl substituent adjacent to a reactive 3-oxopropanoate moiety. The compound possesses a molecular weight of 261.10 g/mol and a molecular formula of C₁₁H₁₀Cl₂O₃ . Its core structure, featuring a 1,3-dicarbonyl system with an α-acidic methylene group, is widely exploited in organic synthesis for constructing heterocyclic scaffolds and for functionalization via electrophilic substitution. As a chemical intermediate, it is most prominently noted for its role in the development of fungicidal agents, leveraging the well-established bioactivity associated with the 2,4-dichlorophenyl pharmacophore .

Why Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 60868-41-9) is Not a Commodity Substitute


In the realm of β-ketoester intermediates, the specific substitution pattern on the aromatic ring and the ester moiety directly governs the physicochemical properties and subsequent reactivity of the final active ingredient. The 2,4-dichloro substitution on the phenyl ring is a critical pharmacophore for certain classes of fungicides, but it is the specific combination with the ethyl ester that dictates key parameters such as lipophilicity (LogP) and molecular weight . Replacing this ethyl ester with a methyl analog (CAS 56719-67-6) results in a quantifiably different molecule (MW: 247.07 vs. 261.10 g/mol) with altered lipophilicity and bioavailability potential, which can significantly impact the performance of downstream agrochemicals or pharmaceutical candidates . Therefore, generic substitution is not a scientifically sound practice for research and development focused on this specific chemical space.

Quantitative Differentiation Guide: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate vs. Methyl Analog


Molecular Weight and Lipophilicity (LogP) Comparison vs. Methyl Ester

Compared to its direct methyl ester analog (Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, CAS 56719-67-6), the ethyl ester possesses a higher molecular weight and a significantly higher calculated LogP value. The molecular weight of the ethyl ester is 261.10 g/mol, whereas the methyl analog is 247.07 g/mol . The ethyl ester's LogP is reported as 3.2, indicating greater lipophilicity compared to the methyl ester's estimated LogP of approximately 2.5 . This difference is a direct consequence of the ester chain length and can be a critical factor in optimizing compound solubility, membrane permeability, and biological activity.

Agrochemical Synthesis Drug Discovery Physicochemical Properties

Physical Property Differentiation: Density and Boiling Point

The physical properties of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate provide a clear, quantifiable distinction from its methyl analog. The ethyl ester has a reported density of 1.319 g/cm³ and a boiling point of 323°C at standard atmospheric pressure . In contrast, the methyl ester (CAS 56719-67-6) is a white crystalline solid at room temperature, while the ethyl ester is described as a solid or liquid . These differing physical states and specific values for boiling point and density are critical parameters for handling, formulation, and purification in a manufacturing or laboratory setting.

Process Chemistry Safety Data Material Handling

Synthetic Utility: Role as a Key Intermediate in Fungicide Development

Multiple vendor sources consistently identify Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate as a 'key intermediate in fungicide development' . This is a class-level inference based on the 2,4-dichlorophenyl motif, which is a common structural feature in numerous commercial fungicides. While direct comparative biological data for this specific intermediate is not publicly available in primary literature, its specific substitution pattern and β-ketoester functionality are known to enable the synthesis of a distinct chemical space within agrochemicals. The methyl analog, while also an intermediate, may lead to different metabolic or physicochemical profiles in the final active ingredient due to its lower lipophilicity .

Agrochemical Research Organic Synthesis Intermediate

Commercial Availability and Purity Specification from a Major Distributor

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is available from major research chemical suppliers such as Sigma-Aldrich with a standard purity of 95% . The compound is offered in a solid or liquid physical form and is recommended to be stored sealed in a dry environment at room temperature . While the methyl analog is also available with a 95% purity specification from other vendors, the availability of the ethyl ester through a global, quality-assured distributor like Sigma-Aldrich offers a distinct procurement advantage for researchers requiring batch-to-batch consistency and documentation (e.g., Certificates of Analysis) . This level of commercial support and quality assurance is a tangible differentiator in the selection process.

Procurement Quality Control Supply Chain

Prioritized Application Scenarios for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 60868-41-9)


Synthesis of Novel Fungicidal Leads with Optimized Lipophilicity

Researchers developing new fungicidal compounds can utilize this ethyl ester intermediate to construct β-ketoester derivatives with a target LogP of 3.2 . This specific lipophilicity profile, which is quantifiably higher than the methyl analog, is often correlated with improved membrane permeability in fungal cells. The compound's role as a key intermediate in fungicide development makes it a strategic starting material for structure-activity relationship (SAR) studies around the 2,4-dichlorophenyl pharmacophore .

Building Block for Heterocyclic Compound Libraries

The β-ketoester functionality of this compound is a versatile handle for synthesizing diverse heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines. The presence of the 2,4-dichlorophenyl group introduces a specific, electron-withdrawing substitution pattern that can influence the reactivity and regioselectivity of cyclization reactions. Its solid/liquid physical state and defined density (1.319 g/cm³) facilitate accurate dispensing for parallel synthesis and high-throughput experimentation .

Precursor for Targeted Agrochemical Metabolite Studies

In environmental fate and metabolism studies of agrochemicals containing the 2,4-dichlorophenyl moiety, this ethyl ester can serve as a well-characterized precursor for synthesizing potential metabolites or degradation products. The documented physical properties (boiling point: 323°C) and storage conditions (sealed in dry, room temperature) provide a reliable baseline for handling and stability in analytical method development .

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